

3-Bromoquinoline-7-carboxylic acid: A Technical Guide to Solubility

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Compound of Interest

Compound Name: 3-Bromoquinoline-7-carboxylic acid

Cat. No.: B580755

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of **3-Bromoquinoline-7-carboxylic acid**. Due to the limited publicly available quantitative data for this specific compound, this document outlines its known physicochemical properties and presents a standardized experimental protocol for accurate solubility determination. Furthermore, this guide offers insights into the expected solubility based on the analysis of structurally related molecules and provides a logical workflow for solubility assessment. This information is intended to support researchers and drug development professionals in effectively utilizing **3-Bromoquinoline-7-carboxylic acid** in their work.

Compound Overview

3-Bromoquinoline-7-carboxylic acid is a halogenated quinoline derivative. The presence of the bromine atom and the carboxylic acid group on the quinoline scaffold suggests it is a crystalline solid at room temperature. While specific, experimentally determined physicochemical properties are not widely published, a summary of its basic identifiers is presented in Table 1.

Table 1: General Properties of **3-Bromoquinoline-7-carboxylic acid**

Property	Value	Reference(s)
CAS Number	1344046-13-4	[1] [2]
Molecular Formula	C ₁₀ H ₆ BrNO ₂	[2]
Molecular Weight	252.06 g/mol	[2] [3] [4]
Appearance	Solid (inferred)	
Purity	95%	[1]
Storage	Sealed in dry, 2-8°C	[2]

Solubility Profile

Direct quantitative solubility data for **3-Bromoquinoline-7-carboxylic acid** in common solvents is not readily available in the public domain. However, based on its chemical structure, which includes a polar carboxylic acid group and a quinoline ring system, some general solubility characteristics can be inferred. The compound is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO). For instance, the structurally related quinoline-4-carboxylic acid is soluble in DMSO.[\[5\]](#)[\[6\]](#) The solubility in aqueous solutions is likely to be pH-dependent due to the presence of the carboxylic acid and the basic nitrogen atom of the quinoline ring.

To obtain precise and reliable solubility data, experimental determination is essential. The following section details a standardized protocol for this purpose.

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable "gold standard" technique for determining the thermodynamic equilibrium solubility of a compound in a specific solvent.[\[7\]](#)[\[8\]](#)

Objective: To determine the saturation concentration of **3-Bromoquinoline-7-carboxylic acid** in a given solvent at a controlled temperature.

Materials:

- **3-Bromoquinoline-7-carboxylic acid**
- High-purity solvents (e.g., water, phosphate buffer at various pH values, DMSO, ethanol)
- Analytical balance
- Vials with screw caps
- Thermostatically controlled shaker or incubator
- Centrifuge
- Syringe filters (e.g., 0.22 µm)
- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
- Volumetric flasks and pipettes

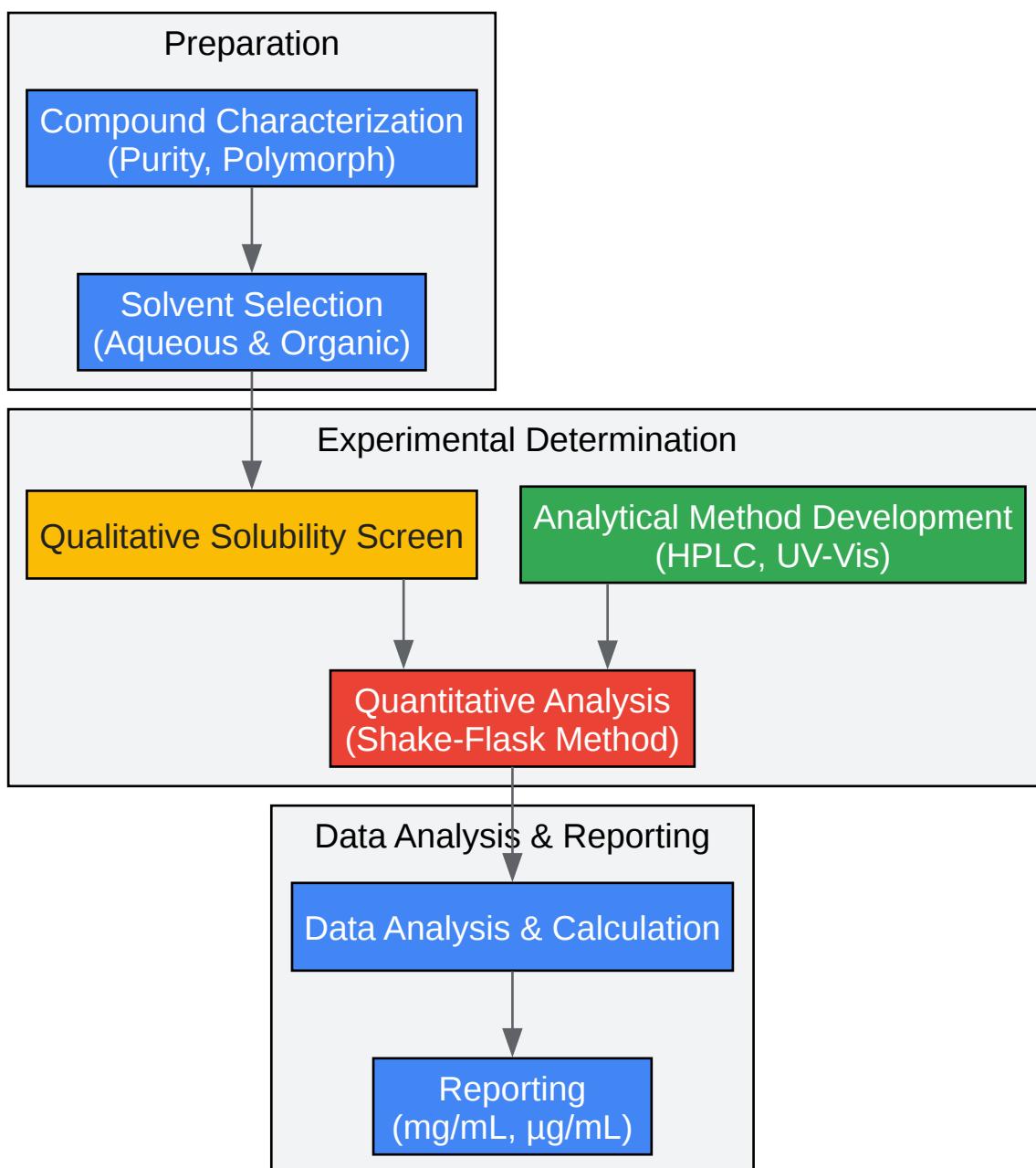
Procedure:

- Preparation: Add an excess amount of solid **3-Bromoquinoline-7-carboxylic acid** to a series of vials. The excess is crucial to ensure that saturation is achieved.[8]
- Solvent Addition: Accurately add a known volume of the desired solvent to each vial.[8]
- Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached.[7]
- Phase Separation: After the equilibration period, allow the vials to stand undisturbed to permit the undissolved solid to settle. For more effective separation, centrifuge the samples at a high speed.[7]
- Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining solid particles, filter the collected supernatant through a syringe filter.[7][8] Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

- Quantification: Prepare a series of standard solutions of **3-Bromoquinoline-7-carboxylic acid** with known concentrations. Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. An HPLC method is often preferred as it can also detect any potential degradation of the compound.[8]
- Calculation: Construct a calibration curve from the data of the standard solutions. Determine the concentration of the compound in the supernatant by interpolating its analytical response on the calibration curve. This concentration represents the thermodynamic solubility.[7] The solubility is typically expressed in units such as mg/mL or µg/mL.

Logical Workflow for Solubility Assessment

A systematic approach is crucial for the comprehensive assessment of a compound's solubility profile. The following diagram illustrates a logical workflow.



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Caption: A logical workflow for the comprehensive assessment of a compound's solubility profile.

Conclusion

While direct, experimentally determined solubility data for **3-Bromoquinoline-7-carboxylic acid** is sparse, this guide provides a framework for its determination and a basis for its

informed use in research and development. The provided shake-flask protocol offers a robust method for generating reliable quantitative solubility data. Understanding the solubility of this compound is a critical step in its application in areas such as medicinal chemistry and materials science.

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